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Get Quote

Executive Summary & Nomenclature Clarification
Target Audience: Neuropharmacologists, Peptide Chemists, and Drug Discovery Scientists.

The Core Distinction: The term NPY (29-64) refers to the 36-amino acid sequence of mature

Neuropeptide Y (NPY), derived from the human prepro-NPY precursor (residues 1–97).

NPY (29-64) Amide: This is the biologically active, wild-type peptide (Sequence: Tyr-

Pro...Arg-Tyr-NH₂). The C-terminal amidation is an absolute requirement for high-affinity

binding to Y-receptors (Y1, Y2, Y5).

Non-Amidated NPY (29-64): Also known as NPY Free Acid (Sequence: Tyr-Pro...Arg-Tyr-

OH). This is typically a degradation product or a synthetic intermediate. It functions as a

negative control due to its drastically reduced affinity (>1000-fold loss) and lack of functional

potency.

Bottom Line: For any study investigating physiological NPY signaling, the Amidated form is

mandatory. The Non-amidated form serves primarily as a control to validate assay specificity or

to study peptide degradation pathways.
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Molecular & Mechanistic Profile[1][2][3]
Sequence and Processing Context
NPY is synthesized as a 97-amino acid prepro-hormone. The biologically active moiety

corresponds to residues 29–64 of this precursor.[1][2]

Sequence (Human):YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY

Feature NPY (29-64) Amide Non-Amidated NPY (29-64)

C-Terminus Tyrosinamide (-CONH₂) Tyrosine (-COOH)

Net Charge (pH 7.4) +2 (approx) +1 (approx)

Receptor Affinity High (nM range) Negligible / Micromolar

Biological Role
Neurotransmitter /

Vasoconstrictor
Inactive Metabolite

Mechanism of Action: The "Amide Anchor"
The C-terminal amide is not merely a capping group; it is a critical structural element of the

NPY pharmacophore.

The Binding Pocket: NPY receptors (GPCRs Class A: Y1, Y2, Y4, Y5) possess a deep

binding pocket within the transmembrane bundle.

Key Interaction: The C-terminal amide nitrogen of NPY acts as a hydrogen bond donor. It

interacts specifically with conserved polar residues in the receptor, most notably Glutamine

(Q) at position 3.32 (Ballesteros-Weinstein numbering) and Aspartate (D) at 6.59.

Failure of the Free Acid: The non-amidated form presents a negatively charged carboxylate

(-COO⁻) at physiological pH. This creates two failure modes:

Electrostatic Repulsion: The receptor pocket is often electronegative or hydrophobic,

repelling the carboxylate.
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Loss of H-Bond: The carboxylate cannot donate the specific hydrogen bond required to

stabilize the active receptor conformation (Gi/o coupling).

Visualization: Precursor Processing & Function
The following diagram illustrates the origin of NPY (29-64) and the functional divergence

caused by amidation status.
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Caption: Biogenesis of NPY (29-64). The Peptidylglycine alpha-amidating monooxygenase

(PAM) is essential for converting the intermediate to the active amide form.

Quantitative Performance Comparison
The following data summarizes the drastic functional difference between the two forms.

Table 1: Receptor Binding Affinity (Ki) and Potency (EC50)
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Receptor
Subtype

Ligand Form
Binding
Affinity (Ki)

Functional
Potency
(EC50)

Interpretation

Y1 Receptor NPY Amide 0.2 – 0.5 nM 0.5 – 1.5 nM
Highly potent

agonist.

NPY Free Acid > 1,000 nM > 10,000 nM
Effectively

inactive.

Y2 Receptor NPY Amide 0.5 – 0.8 nM 0.8 – 2.0 nM
Highly potent

agonist.

NPY Free Acid > 300 nM > 5,000 nM
>500-fold loss of

activity.

Y5 Receptor NPY Amide 0.6 – 1.2 nM 1.0 – 3.0 nM
Highly potent

agonist.

NPY Free Acid > 1,000 nM Inactive
Complete loss of

function.

Data synthesized from structure-activity relationship (SAR) studies (See References 1, 2).

Experimental Protocols
To generate reproducible data with NPY (29-64), strict adherence to handling protocols is

required. NPY is hydrophobic and prone to adsorption to plastic ("sticky peptide").

Peptide Reconstitution & Storage (Self-Validating
System)
Objective: Prevent aggregation and adsorption loss.

Vial Spin: Centrifuge the lyophilized peptide vial at 10,000 x g for 2 min to pellet powder.

Solvent Choice:

Do not use water or PBS directly (causes aggregation).
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Step A: Dissolve in 0.1% Acetic Acid or 10% Acetonitrile/Water to 1 mg/mL. This

acidic/organic environment ensures monomerization.

Step B: Aliquot immediately into siliconized (low-bind) tubes.

Storage: Flash freeze in liquid nitrogen. Store at -80°C.

Validation Check: Measure concentration using A280 (Extinction coefficient for Tyr/Trp)

rather than weight, as lyophilized powder contains salts/water.

Functional Validation: cAMP Inhibition Assay
Rationale: NPY receptors couple to Gαi proteins, inhibiting Adenylyl Cyclase. This assay

confirms the bioactivity of the Amide vs. the inactivity of the Free Acid.

Materials:

HEK293 cells stably expressing hY1 receptor.

Forskolin (to stimulate cAMP).

cAMP detection kit (HTRF or Luminescence).

Workflow:

Seeding: Plate cells in 384-well low-volume plates (5,000 cells/well).

Stimulation Buffer: HBSS + 0.1% BSA + 0.5 mM IBMX (phosphodiesterase inhibitor).

Treatment:

Add Forskolin (5 µM final) to all wells (sets the 100% cAMP baseline).

Add NPY (29-64) Amide (Dose response: 10⁻¹² to 10⁻⁶ M).

Add NPY (29-64) Free Acid (Dose response: 10⁻¹² to 10⁻⁶ M).

Incubation: 30 minutes at Room Temperature.
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Detection: Add lysis buffer and detection reagents per kit instructions.

Analysis: Plot Log[Agonist] vs. Response.

Success Criteria: NPY Amide should show a sigmoidal inhibition curve with IC50 ~1 nM.

NPY Free Acid should show a flat line or IC50 > 1 µM.

Visualization: Signaling Pathway & Assay Logic
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Caption: Gαi-coupled signaling pathway. NPY Amide inhibits Forskolin-induced cAMP

production; Free Acid fails to engage this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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